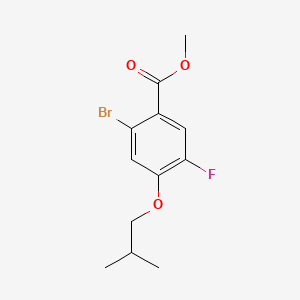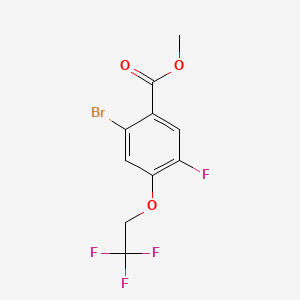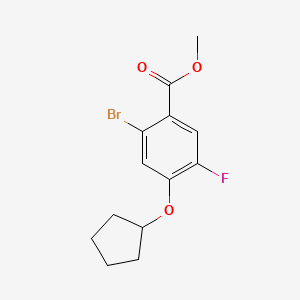
Methyl 2-bromo-5-fluoro-4-isobutoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-5-fluoro-4-isobutoxybenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromine, fluorine, and isobutoxy groups attached to a methyl benzoate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-5-fluoro-4-isobutoxybenzoate typically involves multi-step organic reactions. One common method includes:
Bromination: Starting with methyl 5-fluoro-4-isobutoxybenzoate, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).
Esterification: The intermediate product is then subjected to esterification using methanol and a strong acid catalyst like sulfuric acid to form the final methyl ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine, which is a good leaving group.
Oxidation and Reduction: The benzoate core can be subjected to oxidation and reduction reactions, altering the functional groups attached to the aromatic ring.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used under inert atmospheres (e.g., nitrogen or argon).
Major Products
Substitution: Products include derivatives with different nucleophiles replacing the bromine atom.
Oxidation: Products may include carboxylic acids or quinones.
Coupling: Biaryl compounds are typically formed.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, Methyl 2-bromo-5-fluoro-4-isobutoxybenzoate serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for various modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features can be optimized to enhance binding affinity and selectivity for biological targets.
Industry
In materials science, the compound can be used in the development of polymers and advanced materials with specific properties, such as improved thermal stability or electronic characteristics.
Mecanismo De Acción
The mechanism by which Methyl 2-bromo-5-fluoro-4-isobutoxybenzoate exerts its effects depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various mechanisms, such as nucleophilic substitution or oxidative addition. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-bromo-5-fluoro-4-methylbenzoate
- Methyl 5-bromo-4-chloro-2-fluorobenzoate
- Methyl 5-bromo-3-fluoro-2-methylbenzoate
Uniqueness
Methyl 2-bromo-5-fluoro-4-isobutoxybenzoate is unique due to the presence of the isobutoxy group, which can influence its reactivity and physical properties. This structural feature may impart different solubility, stability, and interaction profiles compared to its analogs.
By understanding the synthesis, reactivity, and applications of this compound, researchers can leverage its properties for various scientific and industrial purposes.
Propiedades
IUPAC Name |
methyl 2-bromo-5-fluoro-4-(2-methylpropoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFO3/c1-7(2)6-17-11-5-9(13)8(4-10(11)14)12(15)16-3/h4-5,7H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYICOZIQIJPBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C(=C1)Br)C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














